molecular formula C14H23ClN2O3 B5534781 2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride

2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride

Cat. No. B5534781
M. Wt: 302.80 g/mol
InChI Key: JFLJTXQKIOCNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

As with the synthesis and molecular structure, there is limited information available on the specific chemical reactions involving “2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride”. The compound’s reactivity would likely be influenced by the presence of the butylamino, methoxyphenoxy, and acetamide groups .

Safety and Hazards

Without specific safety data or studies, it’s difficult to provide a detailed analysis of the safety and hazards associated with “2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride”. As with any chemical compound, appropriate safety precautions should be taken when handling or working with this compound .

Future Directions

Given the limited information available on “2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride”, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Such research could provide valuable insights into the potential applications and safety considerations of this compound .

properties

IUPAC Name

2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-3-4-8-16-9-11-6-5-7-12(18-2)14(11)19-10-13(15)17;/h5-7,16H,3-4,8-10H2,1-2H3,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLJTXQKIOCNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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